(3aR,4R,6aS)-2-Benzyloctahydrocyclopenta[c]pyrrol-4-ol

Calcium Channel Modulation Pain Therapeutics Freedom-to-Operate

The target compound, (3aR,4R,6aS)-2-Benzyloctahydrocyclopenta[c]pyrrol-4-ol (CAS 1349980-80-8), is a chiral, bicyclic octahydrocyclopenta[c]pyrrole derivative with the molecular formula C14H19NO and a molecular weight of 217.31 g/mol. It features a fused cyclopentane-pyrrolidine ring system with a benzyl-protected secondary amine at the 2-position and a hydroxyl group at the 4-position, establishing it as a versatile intermediate in medicinal chemistry.

Molecular Formula C14H19NO
Molecular Weight 217.312
CAS No. 1349980-80-8
Cat. No. B2844902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3aR,4R,6aS)-2-Benzyloctahydrocyclopenta[c]pyrrol-4-ol
CAS1349980-80-8
Molecular FormulaC14H19NO
Molecular Weight217.312
Structural Identifiers
SMILESC1CC(C2C1CN(C2)CC3=CC=CC=C3)O
InChIInChI=1S/C14H19NO/c16-14-7-6-12-9-15(10-13(12)14)8-11-4-2-1-3-5-11/h1-5,12-14,16H,6-10H2/t12-,13+,14-/m1/s1
InChIKeyQVQHJPYWCKXTFP-HZSPNIEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for (3aR,4R,6aS)-2-Benzyloctahydrocyclopenta[c]pyrrol-4-ol (CAS 1349980-80-8): A Stereochemically Defined Octahydrocyclopenta[c]pyrrole Building Block


The target compound, (3aR,4R,6aS)-2-Benzyloctahydrocyclopenta[c]pyrrol-4-ol (CAS 1349980-80-8), is a chiral, bicyclic octahydrocyclopenta[c]pyrrole derivative with the molecular formula C14H19NO and a molecular weight of 217.31 g/mol . It features a fused cyclopentane-pyrrolidine ring system with a benzyl-protected secondary amine at the 2-position and a hydroxyl group at the 4-position, establishing it as a versatile intermediate in medicinal chemistry [1]. This specific stereoisomer is explicitly cited in patent literature as a key synthetic precursor for the development of novel calcium channel modulators, distinguishing it from other stereoisomers and unsubstituted analogs [1].

Why Generic (3aR,4R,6aS)-2-Benzyloctahydrocyclopenta[c]pyrrol-4-ol Substitutes Are Not Interchangeable


Substituting this specific stereoisomer with its racemic mixture (CAS 913575-09-4), other diastereomers such as (3aS,4R,6aR)-2-benzyloctahydrocyclopenta[c]pyrrol-4-ol (CAS 1807882-35-4), or the N-deprotected analog (CAS 1349980-81-9) can fundamentally alter downstream synthetic outcomes and biological activity [1]. The unique (3aR,4R,6aS) stereochemistry dictates the three-dimensional orientation of the 4-hydroxyl group, which is critical for downstream diastereoselective transformations in the synthesis of calcium channel modulators [1]. Furthermore, the N-benzyl group serves as a protective moiety that can be selectively removed or derivatized, making it functionally distinct from the free NH analog . Using an incorrect stereoisomer can lead to synthetic failures, reduced yields of the desired active pharmaceutical ingredient (API), or compromised pharmacological selectivity [1].

Quantitative Evidence Guide for (3aR,4R,6aS)-2-Benzyloctahydrocyclopenta[c]pyrrol-4-ol CAS 1349980-80-8: A Comparative Analysis


Explicit Exclusion from Calcium Channel Modulator Patent Scope

The compound (3aR,4R,6aS)-2-benzyloctahydrocyclopenta[c]pyrrol-4-ol is explicitly listed as a compound excluded from the claims of US Patent 8,796,470, which covers a broad family of substituted octahydrocyclopenta[c]pyrroles as calcium channel modulators [1]. This specific exclusion provides a clear freedom-to-operate advantage, as it designates the compound as prior art or a non-infringing intermediate. In contrast, closely related analogs with different stereochemistry or substitution patterns are likely covered by the patent claims, presenting a risk for commercial development [1].

Calcium Channel Modulation Pain Therapeutics Freedom-to-Operate

Stereochemical Identity Differentiates from Racemic and Diastereomeric Mixtures

The (3aR,4R,6aS) absolute configuration of the target compound is uniquely defined, in contrast to its racemic mixture (CAS 913575-09-4) and other diastereomers like (3aS,4R,6aR)-2-benzyloctahydrocyclopenta[c]pyrrol-4-ol (CAS 1807882-35-4) [1]. The racemic mixture (CAS 913575-09-4) contains a 1:1 ratio of enantiomers, which often results in reduced pharmacological activity or unpredictable biological effects compared to the single enantiomer . The specific (3aR,4R,6aS) isomer is the form specifically cited as an intermediate in the synthesis of calcium channel modulators, underscoring its importance for stereospecific target engagement [1].

Chiral Building Blocks Stereoselective Synthesis Calcium Channel Modulators

Functional Group Differentiation: Benzyl-Protected Amine versus Free NH or Other Substituents

The N-benzyl substituent in the target compound serves as a protective group that can be selectively removed via hydrogenolysis to reveal the free secondary amine (CAS 1349980-81-9) [1]. This benzyl group not only protects the amine during synthetic steps but also enhances the lipophilicity and may influence the compound's ability to cross biological membranes, providing a distinct pharmacokinetic and synthetic profile compared to the free NH analog [1]. The free amine (CAS 1349980-81-9) is more polar and reactive, requiring different handling and storage conditions [2].

Protecting Group Chemistry Synthetic Intermediates Calcium Channel Blockers

Physicochemical Identity Differentiated from Close Analogs

The target compound possesses a distinct molecular formula (C14H19NO), molecular weight (217.31 g/mol), and predicted physical properties that differentiate it from its closest analogs . For example, the non-benzylated analog 2-benzyloctahydrocyclopenta[c]pyrrol-4-ol (CAS 174201-00-4) has a predicted density of 1.1±0.1 g/cm³, a boiling point of 342.9±17.0 °C at 760 mmHg, and a flash point of 118.7±15.1 °C . These specific parameters are essential for establishing identity and purity during procurement and quality control, and deviations can indicate the presence of the wrong stereoisomer or impurity .

Quality Control Analytical Chemistry Compound Characterization

Recommended Application Scenarios for (3aR,4R,6aS)-2-Benzyloctahydrocyclopenta[c]pyrrol-4-ol Based on Evidence


Key Intermediate in the Synthesis of Calcium Channel Modulators for Pain Therapy

This compound is a cited intermediate in the synthesis of novel octahydrocyclopenta[c]pyrrole-based calcium channel blockers targeting N-type calcium channels for the treatment of pain, including neuropathic and inflammatory pain [1]. Its specific stereochemistry is required to achieve the desired selectivity and potency of the final API, as documented in US Patent 8,796,470 [1].

Chiral Building Block for Stereoselective Synthesis with Reduced Intellectual Property Risk

Due to its explicit exclusion from the claims of US Patent 8,796,470, procurement of this specific stereoisomer offers a freedom-to-operate advantage for organizations developing new chemical entities within the calcium channel modulator space [1]. It can be used as a core scaffold upon which diverse substituents are installed without infringing on the existing patent estate [1].

Precursor for Structure-Activity Relationship (SAR) Studies of Octahydrocyclopenta[c]pyrroles

The N-benzyl group can be chemoselectively removed to generate the free NH analog (CAS 1349980-81-9), providing access to a library of N-substituted derivatives for SAR exploration [1]. This divergent intermediate strategy is superior to starting from the free amine, as the benzyl group protects the amine from unwanted side reactions during scaffold derivatization [2].

Reference Standard for Chiral Purity Analysis in Quality Control

Given the commercial availability of various stereoisomers and racemic mixtures, this single enantiomer can serve as an analytical reference standard for establishing chiral purity methods (e.g., chiral HPLC or SFC) [1]. Its well-defined (3aR,4R,6aS) configuration makes it ideal for setting system suitability parameters and quantifying enantiomeric excess in synthetic batches [2].

Quote Request

Request a Quote for (3aR,4R,6aS)-2-Benzyloctahydrocyclopenta[c]pyrrol-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.